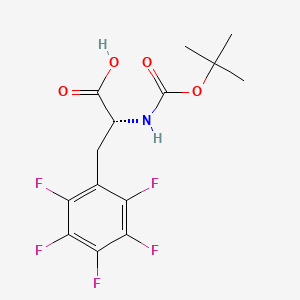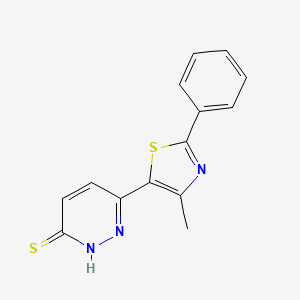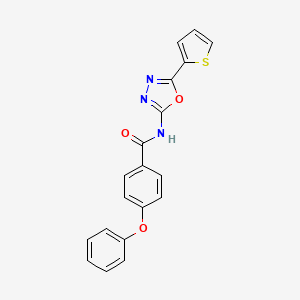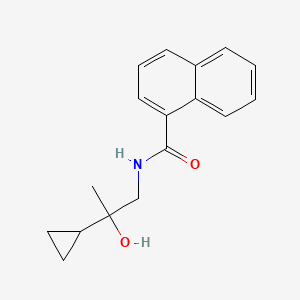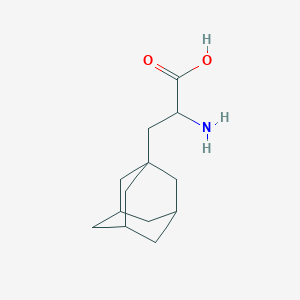
金刚烷-1-丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Adamantan-1-yl-2-amino-propionic acid is a compound characterized by the presence of an adamantane moiety attached to a propionic acid backbone with an amino group. This compound is notable for its unique structural features, which contribute to its diverse chemical and biological properties.
科学研究应用
3-Adamantan-1-yl-2-amino-propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: The compound is used in the development of advanced materials and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Adamantan-1-yl-2-amino-propionic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with bromine to form 1-bromoadamantane, followed by a nucleophilic substitution with a suitable amine to introduce the amino group. The resulting intermediate can then be subjected to further reactions to introduce the propionic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
化学反应分析
Types of Reactions
3-Adamantan-1-yl-2-amino-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted adamantane derivatives .
作用机制
The mechanism by which 3-Adamantan-1-yl-2-amino-propionic acid exerts its effects involves interactions with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
1-Adamantanamine: Similar in structure but lacks the propionic acid moiety.
2-Adamantanone: Contains a ketone group instead of an amino group.
Adamantane-1-carboxylic acid: Similar but with a carboxylic acid group instead of an amino group.
Uniqueness
3-Adamantan-1-yl-2-amino-propionic acid is unique due to the combination of the adamantane moiety with both an amino group and a propionic acid backbone. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQXSMCYFQJRCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874497 |
Source


|
| Record name | ADAMANTYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70873-69-7 |
Source


|
| Record name | ADAMANTYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
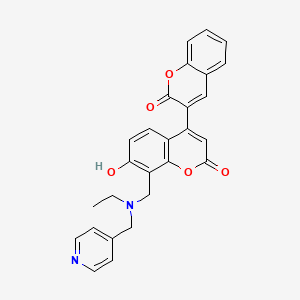
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2380226.png)
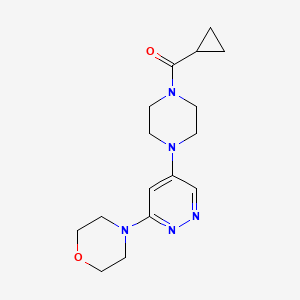
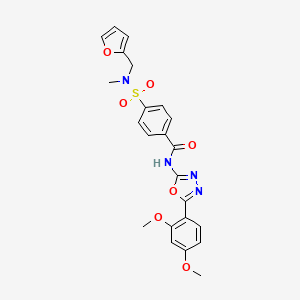
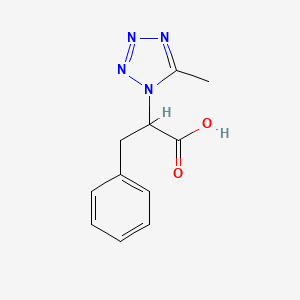
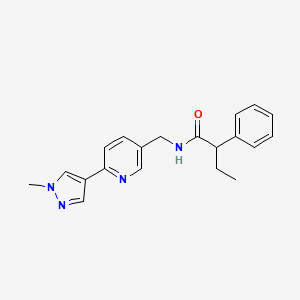
![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)
